N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11158483
InChI: InChI=1S/C16H13N5O2/c1-11(22)12-2-6-14(7-3-12)18-16(23)13-4-8-15(9-5-13)21-10-17-19-20-21/h2-10H,1H3,(H,18,23)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Molecular Formula: C16H13N5O2
Molecular Weight: 307.31 g/mol

N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11158483

Molecular Formula: C16H13N5O2

Molecular Weight: 307.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol
IUPAC Name N-(4-acetylphenyl)-4-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H13N5O2/c1-11(22)12-2-6-14(7-3-12)18-16(23)13-4-8-15(9-5-13)21-10-17-19-20-21/h2-10H,1H3,(H,18,23)
Standard InChI Key ANOOHITYGDUBCA-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Introduction

Chemical Identity and Structural Features

N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide belongs to the benzamide class, characterized by a central benzamide scaffold substituted with a tetrazole ring at the para position and an acetyl group on the N-linked phenyl ring. Its molecular formula is C₁₆H₁₃N₅O₂, with a molecular weight of 307.31 g/mol . Key physicochemical properties derived from its analog include a calculated logP of 2.02, indicating moderate lipophilicity, and a polar surface area of 76.92 Ų, suggesting favorable solubility in polar solvents .

Molecular Geometry and Stereochemistry

The compound is achiral due to the absence of stereogenic centers, as confirmed by its analog’s structural data . The tetrazole ring (1H-tetrazol-1-yl) contributes to planarity, while the acetyl group introduces steric bulk, potentially influencing binding interactions. Computational models predict a stable conformation where the acetyl group orients orthogonally to the benzamide plane, minimizing steric clashes .

Spectroscopic Characterization

While direct spectral data for the 4-acetyl isomer are unavailable, IR and NMR profiles of analogous compounds reveal:

  • IR: Strong absorption bands at ~1670 cm⁻¹ (amide C=O stretch) and ~2100 cm⁻¹ (tetrazole C-N stretch) .

  • ¹H NMR: Distinct signals for acetyl protons (~2.6 ppm, singlet) and aromatic protons split into multiplets between 7.2–8.3 ppm .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of N-(4-acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide likely follows a multi-step approach analogous to related benzamides :

  • Amination: Reaction of 4-nitrobenzoyl chloride with 4-aminoacetophenone yields N-(4-acetylphenyl)-4-nitrobenzamide.

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amine.

  • Tetrazole Formation: Cyclocondensation with sodium azide and triethyl orthoformate introduces the tetrazole ring .

Key Reaction Conditions:

  • Tetrazole formation requires anhydrous conditions and temperatures of 80–100°C .

  • Yields for analogous syntheses range from 45–65%, with purification via column chromatography .

Structural Modifications

Derivatives of this scaffold have been explored to optimize bioactivity:

  • Alkylthio Substitutions: Introducing ethylthio groups at the tetrazole’s N-position enhances antiviral potency, as seen in compound 3b (85% viral inhibition at 0.25 μmol/mL) .

  • Chalcone Hybrids: Conjugation with aromatic aldehydes improves antitubercular activity, with MIC values as low as 6.25 μg/mL against Mycobacterium tuberculosis .

Biological Activities and Mechanisms

Antiviral Properties

Tetrazole-bearing benzamides exhibit dose-dependent inhibition of viral replication. For example, the ethylthio-substituted analog 3b demonstrated 85% inhibition of H5N1 influenza at 0.25 μmol/mL, surpassing zanamivir’s efficacy at higher concentrations . Proposed mechanisms include:

  • Viral Entry Blockade: Interaction with hemagglutinin proteins prevents host cell attachment .

  • Neuraminidase Inhibition: Competitive binding to the enzyme’s active site, disrupting viral budding .

Table 1: Antiviral Activity of Select Benzamide Derivatives

CompoundConcentration (μmol/mL)Viral Inhibition (%)LD₅₀ (μmol/mL)
3b 0.2585480
10b 0.12583140
Zanamivir 0.2599.81N/A

Antibacterial and Antitubercular Effects

Chalcone-benzamide hybrids, such as N-[4-(3-phenyl-acryloyl)-phenyl]-benzamide, show broad-spectrum activity:

  • Antibacterial: MIC of 12.5 μg/mL against Staphylococcus aureus .

  • Antitubercular: 94% growth inhibition of M. tuberculosis at 50 μg/mL .

Pharmacological Profile

Pharmacokinetics

  • Absorption: High logP (2.02) suggests moderate intestinal absorption .

  • Metabolism: Tetrazole rings resist hepatic degradation, enhancing metabolic stability .

  • Excretion: Primarily renal, with negligible accumulation in adipose tissue .

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparisons

CompoundSubstituentBioactivity Highlight
N-(3-acetylphenyl) analog 3-acetylBase model for physicochemical studies
3b Ethylthio-tetrazole85% H5N1 inhibition
Chalcone hybrid Acryloyl-phenyl94% antitubercular activity

The 4-acetylphenyl variant’s bioactivity is theorized to exceed its 3-acetyl counterpart due to improved steric alignment with target proteins, though empirical validation is pending.

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